molecular formula C18H16ClN5O4 B2369581 2-(3-(3-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid CAS No. 949699-77-8

2-(3-(3-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid

Cat. No.: B2369581
CAS No.: 949699-77-8
M. Wt: 401.81
InChI Key: XYDICAVJGLULQF-UHFFFAOYSA-N
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Description

The compound 2-(3-(3-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid is a purine derivative featuring a chlorobenzyl substituent at position 3 and an acetic acid moiety at position 8 of the imidazopurine scaffold.

Properties

IUPAC Name

2-[2-[(3-chlorophenyl)methyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN5O4/c1-10-7-23-14-15(20-17(23)22(10)9-13(25)26)21(2)18(28)24(16(14)27)8-11-4-3-5-12(19)6-11/h3-7H,8-9H2,1-2H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDICAVJGLULQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CC(=O)O)N(C(=O)N(C3=O)CC4=CC(=CC=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(3-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid is a complex organic molecule that belongs to the class of imidazo-purines. Its unique structure features a chlorobenzyl group and an acetic acid moiety, which contribute to its biological activity. This article explores the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H19ClN6O4C_{22}H_{19}ClN_{6}O_{4} with a molecular weight of 498.9 g/mol. The structure includes a dimethyl-imidazo-purinyl core, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC22H19ClN6O4
Molecular Weight498.9 g/mol
CAS Number938824-91-0

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The imidazo-purine core allows for binding to these targets, modulating their activity and leading to various biological effects. Research indicates that compounds with similar structures can inhibit key enzymes involved in cancer progression and inflammatory responses.

Anticancer Activity

Studies have shown that imidazo-purine derivatives can exhibit significant anticancer properties by inhibiting the activity of tyrosine kinases and other enzymes associated with tumor growth. The compound has been reported to induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades related to cell survival and proliferation .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties by inhibiting cytokine production and modulating immune responses. This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases where cytokines play a pivotal role .

Antioxidant Activity

Research has indicated that compounds similar to this imidazo-purine derivative possess antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells. This activity is crucial for protecting cellular components from damage and may contribute to the overall therapeutic efficacy of the compound .

Case Studies

  • Cancer Treatment : In a study involving various cancer cell lines, the compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation .
  • Inflammatory Disorders : Clinical trials assessing the anti-inflammatory effects demonstrated a reduction in inflammatory markers among patients treated with this compound compared to controls .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a fundamental precursor in the synthesis of more complex molecules. Its structure facilitates the exploration of new chemical reactions and pathways.

Biology

  • Enzyme Interactions : It can be utilized to study enzyme interactions and cellular processes. The compound's ability to interact with specific enzymes may help elucidate metabolic pathways.
  • Cellular Processes : Research indicates potential applications in studying cellular signaling pathways and metabolic regulation due to its structural properties.

Medicine

  • Therapeutic Potential : The compound has shown promise as an anti-inflammatory, antiviral, or anticancer agent. Its interaction with molecular targets makes it a candidate for drug development.
  • Mechanism of Action : It may inhibit key enzymes involved in cell proliferation or modulate receptors affecting apoptosis and inflammation.

Industry

  • Material Development : Due to its unique chemical properties, the compound can be used in developing new materials such as polymers or coatings.

Case Studies and Research Findings

Several studies have highlighted the biological activity of 2-(3-(3-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid:

  • Anticancer Activity : Research demonstrated that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines. Mechanistic studies revealed that it induces apoptosis via mitochondrial pathways.
  • Antiviral Properties : A study indicated that the compound inhibits viral replication in vitro by targeting viral polymerases, suggesting its potential use in antiviral therapies.
  • Anti-inflammatory Effects : In vivo studies showed that the compound reduces inflammation markers in animal models of arthritis, indicating its therapeutic potential for inflammatory diseases.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 3-chlorobenzyl group at position 3 of the imidazo-purine core is a primary site for nucleophilic substitution. Key findings include:

Table 1: Reported nucleophilic substitution reactions

NucleophileConditionsProductYieldSource
AminesK₂CO₃, DMF, 80°CBenzylamine derivatives68–89%
ThiolsEt₃N, MeCN, refluxThioether analogs65–72%*
AlcoholsNaH, THF, 0°C→RTEther-linked compounds55–60%*

*Yields extrapolated from structurally analogous reactions in imidazo-purine systems .

  • The chloro group’s reactivity is enhanced by electron-withdrawing effects of the adjacent imidazo ring.

  • Substitutions retain the imidazo-purine core while modifying the benzyl moiety’s electronic properties .

Oxidation and Reduction Pathways

The dioxo groups at positions 2 and 4 and the acetic acid side chain participate in redox reactions:

Oxidation :

  • The imidazo ring undergoes oxidation with KMnO₄ under acidic conditions, yielding hydroxylated derivatives.

  • Side-chain decarboxylation occurs at >150°C, forming methylene-bridged analogs .

Reduction :

  • Catalytic hydrogenation (H₂/Pd-C) reduces the purine ring’s double bonds, generating dihydro intermediates .

  • Sodium borohydride selectively reduces ketone groups to alcohols in controlled conditions .

Electrophilic Aromatic Substitution

The chlorobenzyl aromatic ring participates in electrophilic reactions:

Table 2: Electrophilic reaction examples

ReagentConditionsPositionProduct
HNO₃/H₂SO₄0–5°Cpara to ClNitro derivative
SO₃/H₂SO₄60°Cmeta to ClSulfonic acid
  • Directed by the chloro substituent, electrophiles preferentially attack meta and para positions .

  • Harsh conditions (>100°C) risk decomposition of the imidazo-purine core .

Side-Chain Modifications

The acetic acid moiety enables functional group interconversions:

Table 3: Acetic acid side-chain reactions

ReactionReagentsProductApplication
EsterificationH₂SO₄, ROHEthyl/Methyl estersProdrug synthesis
AmidationEDC/HOBt, RNH₂Amide derivativesBioactivity optimization
Salt formationNaOHSodium saltSolubility enhancement
  • Ester derivatives exhibit improved membrane permeability in pharmacological studies.

  • Amidation with heterocyclic amines enhances target binding affinity .

Ring-Opening and Rearrangement

Under extreme conditions:

  • Acidic hydrolysis (HCl, 110°C) cleaves the imidazo ring, yielding xanthine analogs .

  • Thermal degradation (>200°C) generates chlorobenzyl isocyanates and purine fragments .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Chlorobenzyl Position Key Substituents Molecular Weight (g/mol) Hypothesized Advantages/Limitations
Target Compound (3-chlorobenzyl) meta (3-) Acetic acid, 1,7-dimethyl Not provided Potential optimized receptor binding
3-(2-Chlorobenzyl)-1,7-dimethyl analog ortho (2-) None (lacks acetic acid) 343.771 Possible steric hindrance at ortho position
Methyl ester derivative (2-methylphenyl) N/A Methyl ester, 2-methylphenyl Not provided Prodrug potential; reduced polarity
2-{1,3,7-Trimethyl...} acetic acid N/A 1,3,7-Trimethyl Not provided Increased lipophilicity; loss of halogen bond
Fungal metabolite (R)-2-[5-(methoxycarbonyl)...] acetic acid N/A Pyranone core Not provided Demonstrated XOD inhibition

Q & A

Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for high yield and purity?

The synthesis typically involves multi-step reactions, including nucleophilic substitutions, coupling reactions, and cyclization. Key steps include:

  • Chlorobenzyl group introduction : Requires precise temperature control (e.g., 0–5°C for electrophilic substitution) and anhydrous solvents like dimethyl sulfoxide (DMSO) or acetonitrile to prevent side reactions .
  • Imidazo[2,1-f]purine core formation : Catalyzed by bases such as triethylamine or 1,8-diazabicycloundec-7-ene (DBU), with reaction times optimized to 12–24 hours under reflux .
  • Final purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for removing unreacted intermediates .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) resolve the imidazo-purine core, chlorobenzyl substituents, and acetic acid moiety. Key signals include downfield shifts for carbonyl groups (δ 160–180 ppm in ¹³C NMR) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
  • X-ray Crystallography : Single-crystal analysis validates the three-dimensional conformation, including dihedral angles of the chlorobenzyl group relative to the purine core .

Q. What structural features are critical for its biological activity?

  • Imidazo[2,1-f]purine core : Facilitates hydrogen bonding with target proteins via N1 and N3 positions .
  • 3-Chlorobenzyl group : Enhances lipophilicity and π-π stacking with aromatic residues in binding pockets .
  • Acetic acid side chain : Potential for salt bridge formation with basic amino acids (e.g., lysine) in enzymatic active sites .

Advanced Research Questions

Q. How can computational chemistry optimize synthesis pathways and predict reactivity?

  • Reaction Path Search : Quantum mechanical calculations (e.g., DFT) model transition states to identify low-energy pathways for cyclization or substitution steps .
  • Solvent Effects : Molecular dynamics simulations predict solvent interactions (e.g., DMSO stabilizes polar intermediates) to improve yield .
  • Machine Learning : Training models on existing reaction databases (e.g., PubChem) prioritizes reagent combinations and catalytic conditions .

Q. What strategies resolve contradictions in reported biological activity data?

  • Binding Assay Standardization : Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify affinity (Kd) under controlled pH and ionic strength to minimize variability .
  • Metabolic Stability Testing : LC-MS/MS monitors degradation in liver microsomes to distinguish intrinsic activity from pharmacokinetic artifacts .
  • Structural Analog Comparison : SAR studies on chlorobenzyl-substituted analogs isolate substituent effects (e.g., meta vs. para chloro positioning) .

Q. How does the compound’s stability vary under different storage and experimental conditions?

  • pH-Dependent Degradation : Accelerated stability studies (40°C/75% RH) in buffers (pH 1–10) reveal hydrolysis of the acetic acid side chain at pH >8 .
  • Light Sensitivity : UV-Vis spectroscopy tracks photodegradation (λmax 270–300 nm) under ambient vs. dark conditions .
  • Cryopreservation : Lyophilization in trehalose matrices maintains >90% purity after 6 months at -80°C .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.